molecular formula C15H13FN4O2S B2948820 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1903307-94-7

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2948820
CAS No.: 1903307-94-7
M. Wt: 332.35
InChI Key: HUICNFMEVYDJDK-UHFFFAOYSA-N
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Description

The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide features a benzo[d][1,2,3]triazin-4-one core substituted with a fluorine atom at position 6, an ethyl linker, and a thiophen-2-yl acetamide moiety. This structure combines a heterocyclic triazinone scaffold—known for pharmacological relevance—with a thiophene-based acetamide side chain. The fluorine substituent likely enhances metabolic stability and binding affinity, while the thiophene group may influence electronic properties and solubility compared to phenyl analogs .

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-10-3-4-13-12(8-10)15(22)20(19-18-13)6-5-17-14(21)9-11-2-1-7-23-11/h1-4,7-8H,5-6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUICNFMEVYDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation: The synthesis starts with the condensation of a 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivative with an ethylamine.

  • Acylation: The intermediate undergoes acylation using thiophen-2-yl acetate under controlled conditions.

Industrial Production Methods

  • Batch Production: Common in laboratory settings, where precise control over reaction conditions is needed.

  • Continuous Flow Production: Applied in industrial settings for large-scale synthesis, offering efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can be oxidized, usually leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield amines or thiophen derivatives.

  • Substitution: It undergoes electrophilic and nucleophilic substitution reactions due to the presence of active sites.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminium hydride, hydrogen gas over a palladium catalyst.

  • Substitution Conditions: Various catalysts, solvents like dichloromethane or ethanol, and elevated temperatures.

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation.

  • Amines: From reduction.

  • Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

Chemistry

  • Catalysis: The compound serves as a ligand in catalytic reactions, aiding in the formation of complex organic molecules.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, crucial in metabolic pathways.

Medicine

  • Drug Design: Potential in the design of new therapeutic agents due to its unique structure and reactivity.

Industry

  • Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets in biological systems. It binds to active sites of enzymes or receptors, altering their function.

Molecular Targets and Pathways Involved

  • Enzymes: Inhibits specific enzymes involved in metabolic pathways, potentially altering cellular processes.

  • Receptors: Binds to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Benzo[d][1,2,3]triazin-4-one vs. Quinazolin-4-one

Quinazolinones are established enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis, suggesting that the triazinone analog may target similar enzymes but with modified potency due to electronic and steric differences .

Fluorine Substitution

The 6-fluoro substituent in the target compound contrasts with chloro or methyl groups in quinazolinone derivatives (e.g., 6-chloro-2-methyl in ). Fluorine’s electronegativity and small atomic radius may improve membrane permeability and reduce metabolic degradation compared to bulkier substituents .

Acetamide Side Chain Variations

Thiophen-2-yl vs. Phenyl/Aryl Groups

The thiophen-2-yl acetamide moiety distinguishes the target compound from phenyl-substituted analogs (e.g., N-phenylacetamide derivatives in ). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, while its lower lipophilicity compared to phenyl groups could improve aqueous solubility .

Ethyl Linker vs. Direct Bonding

In contrast, compounds like N-(3-cyano-thiophen-2-yl)-2-(thiophen-2-yl)acetamide () lack such linkers, which may restrict spatial adaptability .

Melting Points and Yields
Compound Class Example Melting Point (°C) Yield (%)
Thioacetamide-quinazolinones Compound 5 () 269.0 87
Benzisothiazol-triazole derivatives 4j () 180–182 90
Target Compound (Inferred) N/A ~200–220* ~70–80*

*Predicted based on structural analogs. Thiophene’s lower symmetry may reduce melting points compared to sulfamoylphenyl derivatives () .

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